
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine is an organic compound that belongs to the class of piperazines It is characterized by a dodecyl chain attached to the nitrogen atom of the piperazine ring and a phenylprop-2-en-1-yl group attached to the other nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine typically involves the reaction of dodecylamine with 1-(3-phenylprop-2-en-1-yl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions: 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the saturated derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
科学的研究の応用
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Industry: It can be used in the formulation of surfactants and emulsifiers.
作用機序
The mechanism of action of 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The phenylprop-2-en-1-yl group can engage in π-π interactions with aromatic residues in proteins, while the dodecyl chain can enhance membrane permeability.
類似化合物との比較
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine: is similar to other piperazine derivatives such as:
Uniqueness: this compound is unique due to the presence of both a long dodecyl chain and a phenylprop-2-en-1-yl group, which confer distinct physicochemical properties and potential biological activities.
特性
CAS番号 |
103913-26-4 |
|---|---|
分子式 |
C25H42N2 |
分子量 |
370.6 g/mol |
IUPAC名 |
1-dodecyl-4-(3-phenylprop-2-enyl)piperazine |
InChI |
InChI=1S/C25H42N2/c1-2-3-4-5-6-7-8-9-10-14-19-26-21-23-27(24-22-26)20-15-18-25-16-12-11-13-17-25/h11-13,15-18H,2-10,14,19-24H2,1H3 |
InChIキー |
VDTHBMASUXOHNJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1CCN(CC1)CC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)

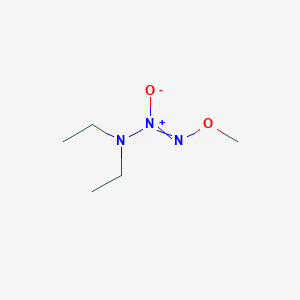
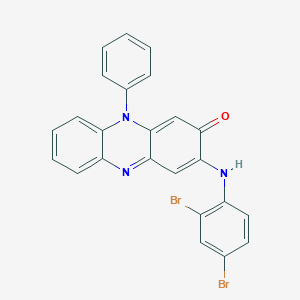
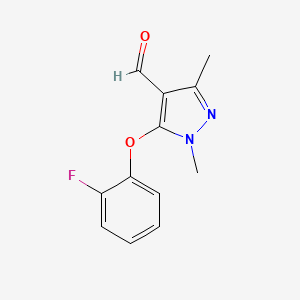
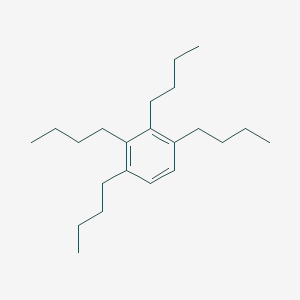
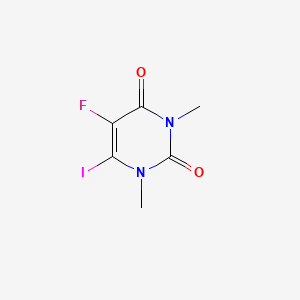
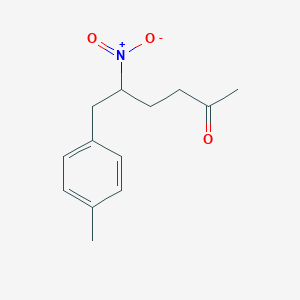
![2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-](/img/structure/B14320883.png)
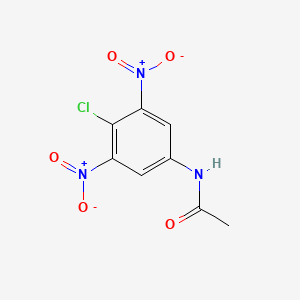
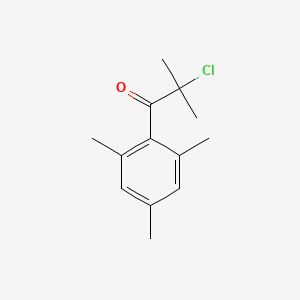
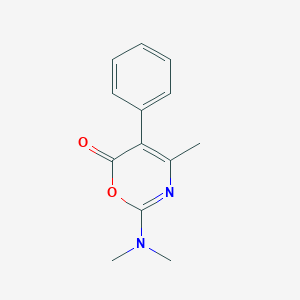

![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
